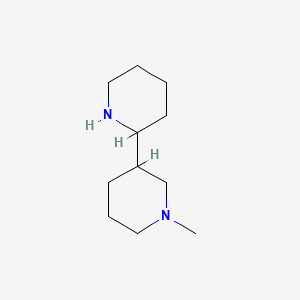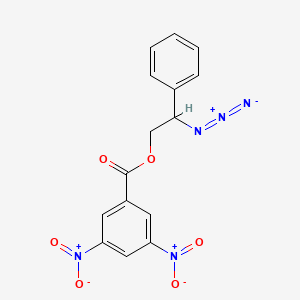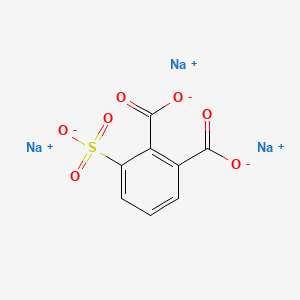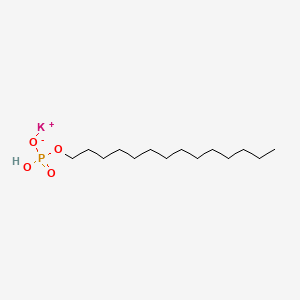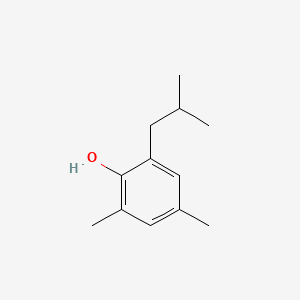
6-(2-Methylpropyl)-2,4-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylpropyl)-2,4-xylenol: is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two methyl groups and a 2-methylpropyl group. This compound is known for its antiseptic properties and is often used in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylpropyl)-2,4-xylenol typically involves the alkylation of 2,4-xylenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2,4-xylenol and isobutylene are combined with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to around 100-150°C under pressure to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-(2-Methylpropyl)-2,4-xylenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(2-Methylpropyl)-2,4-xylenol is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its antimicrobial properties. It is used in formulations to test its efficacy against various bacterial and fungal strains.
Medicine: The antiseptic properties of this compound make it valuable in medical applications. It is used in disinfectants and antiseptic solutions for wound care and surgical instruments.
Industry: In the industrial sector, this compound is used in the production of resins, adhesives, and coatings. Its ability to inhibit microbial growth makes it useful in preserving industrial products.
Wirkmechanismus
The mechanism of action of 6-(2-Methylpropyl)-2,4-xylenol primarily involves its interaction with microbial cell membranes. The hydroxyl group in the compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is particularly effective against gram-positive bacteria and certain fungi.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylphenol: Similar structure but lacks the 2-methylpropyl group.
4-Isopropyl-2-methylphenol: Similar structure with an isopropyl group instead of a 2-methylpropyl group.
2,4,6-Trimethylphenol: Contains an additional methyl group compared to 6-(2-Methylpropyl)-2,4-xylenol.
Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which enhances its lipophilicity and antimicrobial properties. This structural feature distinguishes it from other similar phenolic compounds and contributes to its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
90474-45-6 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)5-11-7-9(3)6-10(4)12(11)13/h6-8,13H,5H2,1-4H3 |
InChI-Schlüssel |
YPMUOXXJXLOQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CC(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




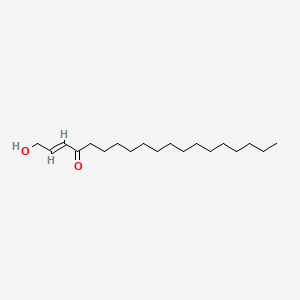

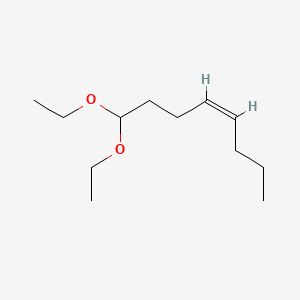
![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)


